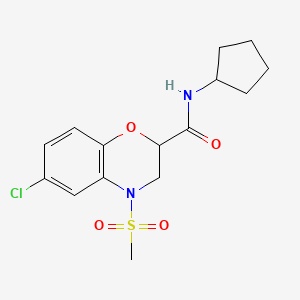6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
CAS No.: 866142-57-6
Cat. No.: VC6345948
Molecular Formula: C15H19ClN2O4S
Molecular Weight: 358.84
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866142-57-6 |
|---|---|
| Molecular Formula | C15H19ClN2O4S |
| Molecular Weight | 358.84 |
| IUPAC Name | 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H19ClN2O4S/c1-23(20,21)18-9-14(15(19)17-11-4-2-3-5-11)22-13-7-6-10(16)8-12(13)18/h6-8,11,14H,2-5,9H2,1H3,(H,17,19) |
| Standard InChI Key | YVJZBICPTAKKMA-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, reflects its intricate architecture. Key structural elements include:
-
Benzoxazine ring: A six-membered heterocycle fused to an oxygen-containing ring, providing rigidity and sites for substitution.
-
Methylsulfonyl group (-SO₂CH₃): Enhances solubility and potential enzyme-binding interactions.
-
Chlorine atom at position 6: Influences electronic distribution and steric interactions.
-
Cyclopentyl carboxamide: A lipophilic moiety that may improve membrane permeability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₂O₄S |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| SMILES | ClC1=CC2=C(C=C1)N(C(S(=O)(=O)C)CC(C(=O)NC3CCCC3)O2 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 89.5 Ų |
The methylsulfonyl group contributes to the compound’s polarity, as evidenced by its polar surface area of 89.5 Ų, which may influence bioavailability . The cyclopentyl substituent introduces steric bulk, potentially modulating target selectivity .
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory System) |
The compound requires strict handling protocols:
-
Personal protective equipment (PPE): Nitrile gloves, safety goggles, and respirators for dust control.
-
First aid measures: Flush eyes with water for 15 minutes after exposure; wash skin with soap and water .
-
Storage: In airtight containers at -20°C, away from oxidizing agents.
Chronic toxicity data are unavailable, but structural analogs show low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 2.8) .
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for developing:
-
Dual COX-2/5-LOX inhibitors: Potential safer anti-inflammatory agents with reduced gastrointestinal toxicity.
-
Kinase inhibitors: Methylsulfonyl groups often target ATP-binding pockets in kinases like JAK3 or EGFR .
Chemical Biology Probes
Site-directed mutagenesis studies could elucidate interactions with orphan GPCRs or ion channels. Radioisotope labeling (e.g., with ³⁵S) may enable receptor mapping.
Synthetic Methodology
Future work should optimize yield (>70%) and purity (>98%) via:
-
Flow chemistry: Continuous processing to control exothermic reactions.
-
Enzymatic resolution: Chiral catalysts to isolate enantiomers for activity studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume